

Environmental Fate and Degradation of Phosmet in Soil: A Technical Guide

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Compound of Interest

Compound Name: *Phosmet*

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This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the organophosphate insecticide **Phosmet** in the soil environment. The information is compiled from a review of scientific literature and regulatory documents, focusing on the key processes that govern its persistence, mobility, and transformation.

Executive Summary

Phosmet is a non-systemic insecticide that is primarily used in agriculture to control a variety of insect pests on fruit trees, vines, and ornamental crops. When introduced into the soil, **Phosmet** undergoes degradation through a combination of biotic and abiotic processes. The primary mechanisms of degradation are hydrolysis and microbial metabolism, with photolysis playing a lesser role on the soil surface. The rate of degradation is significantly influenced by soil properties such as pH, organic matter content, clay content, and moisture levels. The major degradation products include **phosmet** oxon, phthalimide, and ultimately phthalic acid. This guide provides a detailed examination of these processes, supported by quantitative data, experimental protocols, and visual representations of the degradation pathways and experimental workflows.

Physicochemical Properties and Sorption Behavior

The environmental behavior of **Phosmet** in soil is influenced by its physicochemical properties and its interaction with soil components.

Table 1: Physicochemical Properties of **Phosmet**

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ NO ₄ PS ₂	
Molecular Weight	317.3 g/mol	
Water Solubility	25 mg/L (at 25°C)	
Vapor Pressure	4.9 x 10 ⁻⁷ mm Hg (at 25°C)	
Octanol-Water Partition Coefficient (log Kow)	2.8	

Sorption to soil particles is a key process that affects the mobility and bioavailability of **Phosmet**. The extent of sorption is primarily dictated by the organic carbon and clay content of the soil.

Table 2: Soil Sorption Coefficients for **Phosmet**

Soil Type	Organic Carbon (%)	Clay (%)	Kd (L/kg)	Koc (L/kg)	Reference
Ferrosol (0-0.05 m)	High	High	48.8	700-975	[1]
Podosol (0-0.05 m)	Low	Low	1.0	700-975	[1]
Sandy Loam	-	-	12.4	700-975	[2]
Silty Loam	-	-	15.8	700-975	[2]
Loam	-	-	13.6	700-975	[2]
Various Soils	-	-	-	482-757	[3]

Degradation Pathways and Kinetics

The degradation of **Phosmet** in soil is a multifaceted process involving chemical and biological transformations.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for **Phosmet**, particularly in moist and alkaline soils. The ester and amide linkages in the **Phosmet** molecule are susceptible to cleavage by water. The rate of hydrolysis is highly dependent on pH.

Table 3: Hydrolysis Half-life of **Phosmet** in Water

pH	Temperature (°C)	Half-life	Reference
4.5	20	13 days	[4]
5	25	7.5-9.7 days	[2]
7	20	< 12 hours	[4]
7	25	9.4 hours	[2]
8.3	20	< 4 hours	[4]
9	25	5.5 minutes	[2]

Microbial Degradation

Soil microorganisms play a crucial role in the breakdown of **Phosmet**. Various bacteria and fungi can utilize **Phosmet** as a source of carbon and phosphorus, leading to its mineralization. Microbial degradation is influenced by soil moisture, temperature, pH, and organic matter content. Studies have shown that degradation is faster in non-autoclaved soils compared to sterilized soils, indicating the significant contribution of microbial action.[5]

Photolysis

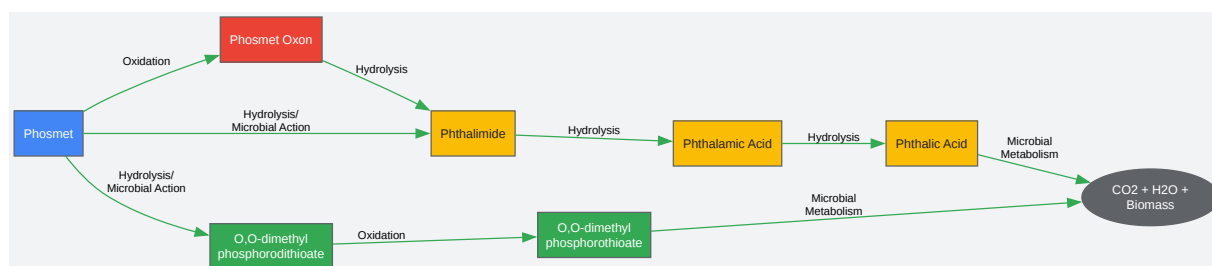
Photodegradation of **Phosmet** on the soil surface can occur upon exposure to sunlight. However, this process is generally considered less significant compared to hydrolysis and microbial degradation, as **Phosmet** tends to be incorporated into the soil matrix where light penetration is limited.[2] One study indicated that **Phosmet** did not undergo significant photodegradation when exposed on thin-layer plates of soil to natural sunlight for 30 days.[2]

Degradation Products

The degradation of **Phosmet** in soil leads to the formation of several metabolites. The primary degradation pathway involves the cleavage of the P-S-C linkage and the hydrolysis of the phthalimide group. The major metabolites identified in soil studies include:

- **Phosmet Oxon**: An oxidation product that is also an active insecticide.
- **Phthalimide**: Formed by the cleavage of the bond connecting the phthalimide group to the rest of the molecule.
- **Phthalamic Acid**: A hydrolysis product of phthalimide.
- **Phthalic Acid**: The final major degradation product from the phthalimide moiety.
- **O,O-dimethyl phosphorodithioate** and **O,O-dimethyl phosphorothioate**: Products from the phosphorus-containing part of the molecule.

The following diagram illustrates the proposed degradation pathway of **Phosmet** in soil.



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Caption: Proposed degradation pathway of **Phosmet** in soil.

Degradation Kinetics

The degradation of **Phosmet** in soil generally follows first-order kinetics. The half-life (DT50) is a key parameter used to describe the rate of dissipation.

Table 4: Soil Degradation Half-life (DT50) of **Phosmet**

Soil Type	Conditions	DT50 (days)	Reference
Loamy Soil (10% moisture)	Non-autoclaved	3	[5]
Loamy Soil (2% moisture)	Non-autoclaved	19	[5]
Ferrosol (0-0.05 m)	Laboratory	0.6 (14 hours)	[1]
Ferrosol (0.2-0.3 m)	Laboratory	7.8 (187 hours)	[1]
Podosol (sandy)	Laboratory	19.3 - 36.1 (462-866 hours)	[1]
Field Soils (general)	Field	4 - 20	[6]

Experimental Protocols

Standardized methods are crucial for assessing the environmental fate of pesticides. The OECD Test Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a framework for such studies.

Representative Experimental Protocol for an Aerobic Soil Degradation Study

This protocol is a representative example based on OECD 307 and common practices in environmental fate studies.

1. Soil Collection and Preparation:

- Collect fresh soil from a relevant agricultural region. The soil should not have a history of **Phosmet** application.

- Characterize the soil for texture (sand, silt, clay content), pH, organic carbon content, and microbial biomass.
- Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.
- Adjust the soil moisture to 40-60% of its maximum water-holding capacity.
- Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

2. Test Substance Application:

- Use radiolabeled ($[^{14}\text{C}]$ in the phthalimide ring) and non-labeled analytical grade **Phosmet**.
- Prepare a stock solution of **Phosmet** in a suitable solvent (e.g., acetone).
- Apply the **Phosmet** solution to the soil to achieve a final concentration relevant to the maximum recommended application rate. Ensure even distribution by thorough mixing.
- A control group of soil should be treated with the solvent only.

3. Incubation:

- Place known amounts of the treated soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., biometer flasks).
- Incubate the samples in the dark at a constant temperature (e.g., $20 \pm 1^\circ\text{C}$).
- Maintain aerobic conditions by continuously supplying humidified air.
- Trap evolved $^{14}\text{CO}_2$ in an alkaline solution (e.g., 0.1 M NaOH) to quantify mineralization. Also, trap volatile organic compounds using a suitable adsorbent (e.g., polyurethane foam plugs).

4. Sampling and Analysis:

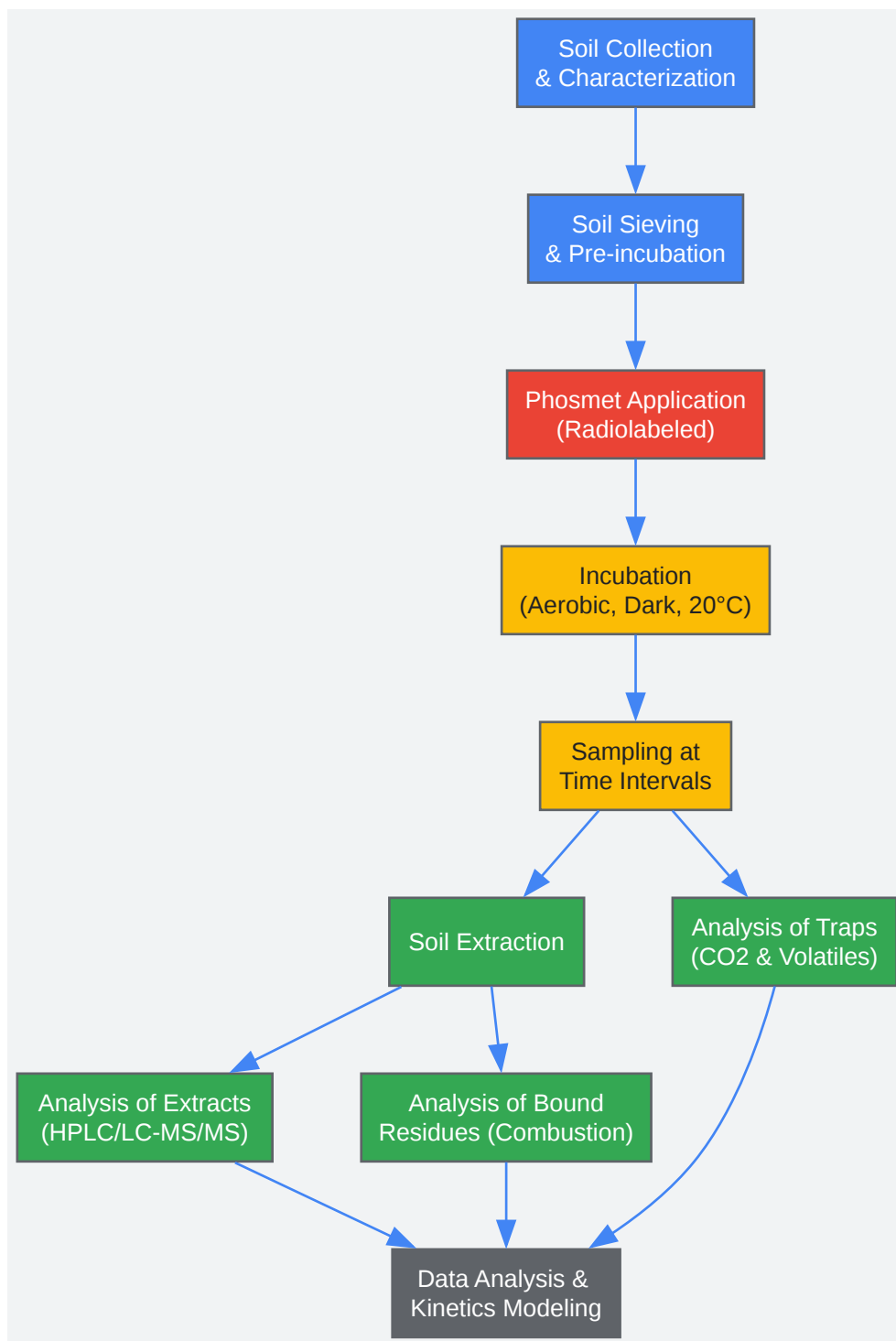
- Collect triplicate soil samples at specified time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

- Analyze the trapping solutions for $^{14}\text{CO}_2$ and volatile organics at each sampling point using Liquid Scintillation Counting (LSC).
- Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water mixture) using techniques like shaking, sonication, or accelerated solvent extraction (ASE).
- Analyze the soil extracts for **Phosmet** and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radiodetector and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Determine the amount of non-extractable (bound) residues by combusting the extracted soil and measuring the resulting $^{14}\text{CO}_2$ using LSC.

5. Data Analysis:

- Calculate the concentration of **Phosmet** and its metabolites in the soil at each time point.
- Determine the percentage of applied radioactivity recovered as **Phosmet**, metabolites, $^{14}\text{CO}_2$, volatile organics, and non-extractable residues to establish a mass balance.
- Calculate the degradation half-life (DT50) and DT90 values for **Phosmet** using first-order kinetics or other appropriate models.
- Characterize the formation and decline kinetics of the major metabolites.

The following diagram illustrates a typical workflow for a soil degradation study.



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Caption: Experimental workflow for a **Phosmet** soil degradation study.

Conclusion

The environmental fate of **Phosmet** in soil is characterized by its relatively low persistence due to rapid degradation through hydrolysis and microbial metabolism. The rate of this degradation is highly dependent on soil characteristics, with higher moisture, pH, and microbial activity accelerating the process. Sorption to organic matter and clay can reduce its mobility but may also affect its bioavailability for degradation. The primary degradation products are generally considered to be of lower toxicity than the parent compound. A thorough understanding of these processes, as outlined in this guide, is essential for conducting accurate environmental risk assessments and developing sustainable pest management strategies.

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